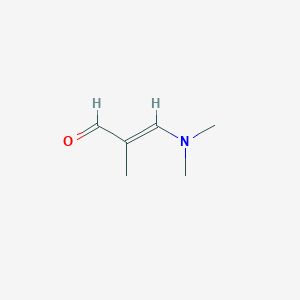

3-Dimethylamino-2-methyl-2-propenal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Dimethylamino-2-methyl-2-propenal is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

3-Dimethylamino-2-methyl-2-propenal serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of:

- Aminoaldehydes : These compounds are vital for synthesizing pharmaceuticals, including analgesics and anti-inflammatory drugs. The amino group allows for further functionalization, leading to complex molecular structures necessary for drug efficacy .

- 3-Aminopyridine Derivatives : These derivatives have been shown to exhibit biological activity, making them candidates for drug development targeting neurological disorders .

Agrochemical Applications

The compound is also significant in the agrochemical sector:

- Plant Growth Regulators : It is used in the synthesis of plant growth hormones that enhance crop yield and resistance to environmental stressors .

- Fungicides and Herbicides : The ability to modify its structure allows for the development of effective agrochemicals that can target specific pests or diseases without harming beneficial organisms .

Chemical Intermediates

This compound is a versatile building block in organic synthesis:

- Mannich Reaction : It plays a role in Mannich-type reactions, where it reacts with formaldehyde and amines to produce β-amino carbonyl compounds. This reaction is pivotal in synthesizing various nitrogen-containing compounds that have applications in medicinal chemistry .

Case Study 1: Synthesis of Methylmalondialdehyde

In a study focused on synthesizing methylmalondialdehyde, this compound was employed as a key starting material. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in producing important biochemical intermediates used in various applications, including diagnostics and research .

Case Study 2: Development of Novel Agrochemicals

Research has shown that modifications to the structure of this compound can lead to the creation of new fungicides with enhanced efficacy against resistant strains of pathogens. Field trials indicated improved crop health and yield when these novel compounds were applied compared to traditional treatments .

Analyse Des Réactions Chimiques

1.2. Alternative Condensation Method

Another pathway involves condensation of methyl malonate and dimethylamine :

-

Mechanism : Formation of a β-keto amine intermediate via nucleophilic attack.

-

Advantages : Avoids complex workup steps associated with acidic conditions .

Reactivity and Functional Group Transformations

The compound’s aldehyde group and dimethylamino substituent enable diverse reactivity:

2.1. Nucleophilic Addition Reactions

The aldehyde functional group undergoes nucleophilic addition with reagents like Grignard reagents or hydroxylamine:

-

Example : Reaction with hydroxylamine forms an oxime derivative.

-

Conditions : Mild acidic or neutral conditions.

2.2. Reduction Reactions

Reduction of the aldehyde group yields a primary alcohol :

-

Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).

-

Product : 3-Dimethylamino-2-methyl-1-propanol.

2.3. Condensation Reactions

The dimethylamino group participates in amine-aldehyde condensations , forming imines or β-lactams:

-

Example : Reaction with acyl chlorides to form β-lactams under Schotten-Baumann conditions.

Photochemical and Structural Dynamics

Resonance Raman spectroscopy studies reveal dynamic structural changes in the S₂(ππ) electronic state* :

-

Key Observations :

| Study Focus | Method | Key Findings |

|---|---|---|

| Structural Dynamics | Resonance Raman spectroscopy | Conformational flexibility in S₂ state |

| Electronic State | S₂(ππ*) state analysis | UV-excited state reactivity and stability |

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-2-methylprop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(5-8)4-7(2)3/h4-5H,1-3H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAMOQYFDMQPRJ-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\N(C)C)/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19125-76-9, 920518-65-6 |

Source

|

| Record name | 3-(Dimethylamino)-2-methyl-2-propenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Dimethylamino)-2-methyl-2-propenal, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYX5TDH9M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.